2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound characterized by a furan ring substituted at the 2-position and a pyrimidine core with a carboxylic acid functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents.
This compound can be sourced from various chemical suppliers and databases, including PubChem and ChemicalBook, which provide detailed information on its properties and potential applications. The molecular formula is with a molecular weight of approximately 193.16 g/mol.
2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid belongs to the class of heterocyclic compounds, specifically pyrimidines, which are known for their diverse biological activities. It is classified as a carboxylic acid due to the presence of the carboxyl group (-COOH).
The synthesis of 2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be achieved through several methods:
The reaction conditions typically involve moderate temperatures (60-120°C) and solvents such as ethanol or dimethylformamide to facilitate solubility and reactivity. The use of catalysts like p-toluenesulfonic acid can also promote cyclization.
Key structural data includes:
2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve optimal yields.
The mechanism of action for compounds like 2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. The furan and pyrimidine rings can participate in π-stacking interactions with nucleic acids or proteins, potentially leading to inhibition or modulation of enzymatic activity.
Studies have shown that similar compounds exhibit activity against various biological targets, including antibacterial and antiviral pathways . The exact mechanism would depend on the specific structural modifications and the biological context in which the compound is applied.
Key physical properties include:
Chemical properties include:
Relevant data indicates that this compound exhibits moderate stability in aqueous solutions but may require careful handling to avoid hydrolysis or degradation.
2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has potential applications in:
The diverse applications underscore its importance in both research and industrial contexts, particularly in drug discovery and development processes.
The synthesis of 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid relies on sequential heterocyclic coupling reactions that construct the pyrimidine core while introducing furan substituents at the C2 position. A representative pathway begins with the nucleophilic addition of hydroxylamine to diverse carbonitriles (e.g., furan-2-carbonitrile), yielding substituted amidoximes (17). These intermediates undergo Michael addition with dimethyl acetylenedicarboxylate (DMAD), forming linear adducts (18). Subsequent thermal Claisen rearrangement cyclizes these adducts into dihydropyrimidine methyl carboxylates (13), establishing the core scaffold. Final ester hydrolysis under basic conditions (LiOH/THF/H₂O) generates the target carboxylic acid derivatives (14) [4]. This sequence accommodates structural diversification at two key positions:
Table 1: Key Synthetic Intermediates in Furan-Pyrimidine Synthesis
| Intermediate | Chemical Name | Role in Synthesis |
|---|---|---|
| 17 | Substituted Amidoxime | Nucleophile for Michael addition |
| 18 | Linear Adduct (Pre-Cyclization) | Precursor for ring closure |
| 13 | Dihydropyrimidine Methyl Carboxylate | Cyclized intermediate; Carboxylic acid precursor |
| 14 | Target Dihydropyrimidine Carboxylic Acid | Final hydrolyzed product |
The Claisen rearrangement is a pivotal, rate-limiting step converting linear adducts (18) into dihydropyrimidinone cores (13). Traditional thermal methods suffer from prolonged reaction times (hours) and moderate yields. Microwave irradiation dramatically enhances this step by enabling rapid, controlled energy transfer. Under optimized conditions (e.g., 150°C, 20–30 minutes in polar aprotic solvents like DMF or NMP), microwave irradiation accelerates the [3,3]-sigmatropic rearrangement, yielding dihydropyrimidine carboxylates (13) in >85% yield [4]. Key advantages include:
Table 2: Optimization of Microwave-Assisted Claisen Rearrangement
| Parameter | Conventional Heating | Microwave Irradiation | Improvement Factor |
|---|---|---|---|
| Reaction Time | 4–8 hours | 20–30 minutes | 8–16x faster |
| Typical Yield | 45–65% | 80–92% | ~1.5x higher |
| Temperature Control | Moderate | Precise | Reduced decomposition |
| Solvent Compatibility | Limited (solvent boiling points) | Broad (pressurized vessels) | Wider scope |
Sustainable synthesis of furan-pyrimidine hybrids emphasizes solvent reduction, catalyst recycling, and atom-efficient reactions:
Table 3: Green Metrics Comparison for Pyrimidine Synthesis Methods
| Method | PMI (Process Mass Intensity) | E-factor | Solvent Score | Key Green Feature |
|---|---|---|---|---|
| Solvent-Free Biginelli | 3.2 | 8.5 | 0 (ideal) | No solvent, high atom economy |
| Aqueous Micellar Coupling | 5.1 | 12.3 | 3 (excellent) | Biodegradable surfactant, water |
| Ethanol-Water Hydrolysis | 6.8 | 15.2 | 4 (very good) | Renewable solvent, low toxicity |
| Traditional DMF Synthesis | 32.7 | 45.6 | 10 (poor) | High VOC use, complex disposal |
Precise functionalization of the dihydropyrimidine core demands catalyst-controlled regioselectivity:
Table 4: Regioselective Functionalization Catalysts and Outcomes
| Catalyst System | Reaction Type | Position Modified | Selectivity | Key Influence |
|---|---|---|---|---|
| [Cp*IrCl₂]₂ / Formate | C–H Allylation | C5 of pyrimidine | >20:1 (C5 vs C6) | Furan sterics favor C5 approach |
| Yb(OTf)₃ | Furan C–H Acylation | C3 of furan | >15:1 (C3 vs C4) | Coordination to pyrimidine N |
| Pd(OAc)₂/PCy₃ | Pyrimidine C–H Arylation | C5 of pyrimidine | 10:1 (C5 vs C6) | Electron-deficient furans accelerate |
| NaH (base) | N-Alkylation | N1 of pyrimidine | 8:1 (N1 vs O) | Solvent polarity (DMF optimal) |
Comprehensive Compound List
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2